molecular formula C11H12O4 B8791631 Methyl 4-(1,3-dioxolan-2-yl)benzoate

Methyl 4-(1,3-dioxolan-2-yl)benzoate

Cat. No.: B8791631
M. Wt: 208.21 g/mol
InChI Key: BNHGKLCJHMOJSX-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dioxolan-2-yl)benzoate is an ester derivative of benzoic acid featuring a 1,3-dioxolane ring attached to the para position of the aromatic ring via a methylene group. This compound is of significant interest in organic synthesis due to its role as a protected aldehyde intermediate and its utility in constructing complex molecules.

Synthesis: The compound is synthesized through a nucleophilic substitution reaction. For example, Methyl 4-(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate (a structurally related derivative) was prepared by refluxing p-hydroxybenzoic acid methyl ester with 4-(1,3-dioxolan-2-yl)benzyl bromide in the presence of K₂CO₃ and 18-crown-6 in acetone, followed by purification via extraction and solvent evaporation . The 1,3-dioxolane group acts as a protective moiety for carbonyl functionalities, enhancing stability during synthetic processes.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-(1,3-dioxolan-2-yl)benzoate

InChI

InChI=1S/C11H12O4/c1-13-10(12)8-2-4-9(5-3-8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3

InChI Key

BNHGKLCJHMOJSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac)

  • Structure : Features a 1,3-dioxolane group at the meta position (vs. para in the target compound) and an ethyl ester (vs. methyl).
  • Synthesis : Prepared via nickel-catalyzed reductive alkylation of ethyl 3-bromobenzoate with 2-bromomethyl-1,3-dioxolane at 80°C for 19–23 hours, yielding 53–66% as a yellow oil .
  • Key Difference : The meta substitution and ethyl ester group reduce crystallinity compared to the para-substituted methyl derivative.

Methyl 4-((2-((1,3-dioxolan-2-yl)methyl)-4,5-dimethoxyphenyl)amino)benzoate (C2-Gc8)

  • Structure: Combines a 1,3-dioxolane group with dimethoxy and amino substituents.
  • Synthesis : Achieved in 73% yield via a multi-step route involving lignin-derived intermediates.
  • Applications : Investigated in lignin biorefining for amine production, highlighting the role of dioxolane in stabilizing reactive intermediates .

Piperazine-Linked Quinoline Derivatives (C1–C7)

  • Structure: Methyl benzoate derivatives with piperazine-linked quinoline substituents (e.g., bromophenyl, chlorophenyl).
  • Synthesis : Synthesized via coupling reactions in acetic acid, yielding crystalline solids.
  • Key Difference: The quinoline-piperazine backbone enhances biological activity (e.g., antimicrobial properties) but complicates synthetic workflows compared to simpler dioxolane derivatives .

Functional Group Comparisons

Benzimidazole Derivatives

  • Example : Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate.
  • Synthesis : Cyclocondensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in DMF using Na₂S₂O₅.
  • Key Difference : The benzimidazole group introduces basicity and hydrogen-bonding capacity, unlike the neutral dioxolane .

Ureido Derivatives

  • Example : Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate.
  • Synthesis : Prepared via urea-forming reactions with yields of 31–44%.
  • Applications : Explored as histone deacetylase (HDAC) inhibitors, emphasizing the role of bulky substituents in drug design .

Physicochemical and Spectral Properties

Compound Substituent/Backbone Yield (%) Physical State Key Spectral Data (¹H NMR) Reference
This compound 4-(1,3-dioxolane) N/A Solid δ 5.09 (t, J=3.8 Hz, dioxolane H)
Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate 3-(1,3-dioxolane) 53–66 Yellow oil δ 4.35 (q, J=7.1 Hz, CH₂CH₃)
C2-Gc8 Dioxolane + dimethoxy + amino 73 Solid δ 3.81 (s, OCH₃), 2.94 (d, J=3.8 Hz, CH₂)
C1 (Piperazine-quinoline) 2-Phenylquinoline-piperazine N/A Yellow solid δ 8.10–7.20 (m, aromatic H)

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